Rosiptor, also known as Rosiptor acetate or AQX-1125, is a small molecule drug that acts as an activator of the enzyme SHIP1 (Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase 1). The molecular formula of Rosiptor is C22H39NO4, and it has a molecular weight of 369.56 g/mol. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions due to its ability to modulate cellular signaling pathways associated with inflammation and immune responses .
Development of Rosiptor was discontinued due to a lack of efficacy in clinical trials, not safety concerns []. However, as with any drug candidate, there is always a potential for unforeseen side effects.
Due to the discontinued development of Rosiptor, detailed scientific information on the compound is limited. The information above is based on publicly available data from news articles and pharmaceutical company websites [, ].
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These reactions typically require controlled conditions, including specific temperatures and pressures, to yield the desired products. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Rosiptor exhibits significant biological activity by selectively activating SHIP1. This activation inhibits the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in regulating pro-inflammatory cytokine production. Consequently, Rosiptor has been studied for its potential to reduce inflammation and alleviate symptoms associated with conditions such as asthma, bladder pain syndrome/interstitial cystitis, and chronic prostatitis/chronic pelvic pain syndrome. Its mechanism involves the modulation of immune cell function and cytokine release .
Rosiptor has been explored for various applications across different fields:
Research on Rosiptor's interactions has focused on its role in cellular signaling pathways. By activating SHIP1, Rosiptor influences downstream signaling events that regulate inflammation and immune cell activity. Studies have shown that this compound can effectively reduce cytokine production and inhibit mast cell activation, highlighting its potential as an anti-inflammatory agent.
Several compounds share similarities with Rosiptor in terms of their biological activity or mechanism of action:
Compound Name | Mechanism | Unique Features |
---|---|---|
PI3K inhibitors | Inhibit PI3K pathway | Directly block PI3K rather than activating SHIP1 |
Other SHIP1 activators | Activate SHIP1 | Vary in selectivity and potency compared to Rosiptor |
AQX-1125 | Same as Rosiptor | Different formulations or derivatives |
Rosiptor's uniqueness lies in its selective activation of SHIP1, contrasting with other compounds that either inhibit the PI3K pathway or activate SHIP1 without the same specificity. This selectivity enhances its therapeutic potential in treating inflammatory diseases .
Rosiptor exhibits a complex molecular structure with the molecular formula C₂₀H₃₅NO₂ and a molecular weight of 321.5 grams per mole [1] [4] [7]. The compound possesses an exact mass of 321.266785 daltons, as determined through high-resolution mass spectrometry calculations [32]. The Chemical Abstracts Service registry number for rosiptor is 782487-28-9, which serves as its unique chemical identifier [2] [7].
The International Union of Pure and Applied Chemistry nomenclature for rosiptor is (1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol [2] [7]. This systematic name reveals the compound's intricate stereochemical architecture, which incorporates seven asymmetric carbon centers with precisely defined absolute configurations [2] [4].
The stereochemical complexity of rosiptor is exemplified by its Simplified Molecular Input Line Entry System representation: C[C@@]1(CCC@@HO)[C@H]2CC[C@]3(C@HCCC3=C)C [4] [7]. The International Chemical Identifier key for the compound is MDEJTPWQNNMAQF-BVMLLJBZSA-N, which provides a unique computational identifier for database searches [4] [7].
The molecular architecture consists of a bicyclic indane system fused to a cyclohexane ring bearing multiple hydroxyl and aminomethyl substituents [2] [7]. The rigid polycyclic core structure constrains the molecule's conformational flexibility while the peripheral functional groups provide sites for hydrogen bonding and polar interactions [2]. The presence of seven chiral centers with the absolute configuration (1S,3S,4R,3aS,4R,5S,7aS) necessitates highly stereospecific synthetic approaches and creates potential for numerous stereoisomeric forms [2] [7].
Table 1: Rosiptor Fundamental Molecular Properties
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₀H₃₅NO₂ | Elemental analysis |
Molecular Weight | 321.5 g/mol | Mass spectrometry |
Exact Mass | 321.266785 Da | High-resolution MS |
Chiral Centers | 7 | Stereochemical analysis |
Absolute Configuration | (1S,3S,4R,3aS,4R,5S,7aS) | X-ray crystallography |
International Chemical Identifier Key | MDEJTPWQNNMAQF-BVMLLJBZSA-N | Computational derivation |
Current crystallographic investigations of rosiptor remain limited in the published literature, with no comprehensive single-crystal X-ray diffraction studies reported for the free base form [9] [11]. The compound is typically supplied as a solid powder exhibiting a white to off-white coloration, indicating the presence of a crystalline or microcrystalline structure [5] [14] [33].
Systematic polymorphic screening studies specific to rosiptor have not been extensively documented in the available literature [9] [10]. However, given the structural complexity and multiple hydrogen bonding sites present in the molecule, the potential for polymorphism exists based on established crystal engineering principles [35] [37]. The presence of hydroxyl groups, an amino functionality, and the rigid polycyclic framework creates opportunities for diverse intermolecular packing arrangements that could lead to different crystalline forms [35] [36].
The acetate salt form of rosiptor has been more extensively characterized, with the molecular formula C₂₂H₃₉NO₄ and molecular weight of 381.557 grams per mole [1] [3]. This salt formation represents a common pharmaceutical approach to modifying crystallization behavior and improving solid-state properties [36] [40].
Contemporary crystal structure prediction methodologies, such as those employed in computational polymorph screening, could potentially identify alternative crystalline forms of rosiptor [37]. However, no such studies have been reported in the current literature, representing a significant gap in the structural characterization of this compound [10] [37].
Table 2: Rosiptor Solid-State Characteristics
Parameter | Free Base | Acetate Salt |
---|---|---|
Molecular Formula | C₂₀H₃₅NO₂ | C₂₂H₃₉NO₄ |
Molecular Weight | 321.5 g/mol | 381.557 g/mol |
Physical Form | Solid powder | Solid powder |
Color | White to off-white | White to off-white |
Crystallographic Data | Limited | Not extensively reported |
The solubility characteristics of rosiptor demonstrate significant dependence on the solvent system employed [5] [14] [19]. In dimethyl sulfoxide, rosiptor exhibits substantial solubility with a reported value of 150 milligrams per milliliter, corresponding to 466.56 millimolar concentration [5] [14] [30]. This high solubility in dimethyl sulfoxide requires ultrasonic treatment and warming to achieve complete dissolution, indicating strong intermolecular interactions in the solid state [14] [30].
Aqueous solubility data for rosiptor are not extensively reported in the available literature, though the compound's lipophilic character suggests limited water solubility [19] [20]. The calculated logarithm of the partition coefficient (LogP) value for rosiptor is 3.34, indicating significant lipophilicity and preferential partitioning into organic phases [32] [33]. This lipophilicity value places rosiptor within the range typical for orally bioavailable pharmaceutical compounds while suggesting potential for membrane permeation [17] [20].
The molecular polarizability of rosiptor has been calculated as 37.5 ± 0.5 × 10⁻²⁴ cubic centimeters, which contributes to its overall lipophilic character [33]. The predicted acid dissociation constant (pKa) value of 15.05 ± 0.10 suggests that the compound exists predominantly in its neutral form under physiological pH conditions [5] [33].
Table 3: Rosiptor Solubility and Partition Parameters
Parameter | Value | Method/Conditions |
---|---|---|
Dimethyl Sulfoxide Solubility | 150 mg/mL (466.56 mM) | Experimental, with ultrasonic/warming |
LogP (octanol/water) | 3.34 | Calculated |
Polarizability | 37.5 ± 0.5 × 10⁻²⁴ cm³ | Computational prediction |
pKa | 15.05 ± 0.10 | Predicted |
Index of Refraction | 1.547 | Calculated |
Thermal stability studies indicate that rosiptor maintains chemical integrity under recommended storage conditions [5] [30] [33]. The compound demonstrates excellent stability when stored as a powder at -20°C for up to three years, with acceptable stability at 4°C for two years [30] [33]. Solution stability is more limited, requiring storage at -80°C for optimal long-term stability of two years, or -20°C for one year maximum [30].
The predicted boiling point of rosiptor is 451.6 ± 45.0°C at standard atmospheric pressure, though thermal decomposition likely occurs before reaching this temperature [5] [33]. The calculated flash point of 226.9 ± 28.7°C provides an indication of the temperature at which the compound may begin to exhibit thermal instability [32] [33].
Vapor pressure measurements indicate minimal volatility at room temperature, with values of 0.0 ± 2.5 millimeters of mercury at 25°C [32] [33]. The calculated density of 1.1 ± 0.1 grams per cubic centimeter suggests a compact molecular packing in the solid state [32] [33].
Specific thermal degradation pathways for rosiptor have not been systematically investigated using techniques such as thermogravimetric analysis or differential scanning calorimetry [31] [34]. Based on structural considerations, potential degradation routes may involve dehydration of hydroxyl groups, oxidation of the aminomethyl functionality, or thermal rearrangement of the polycyclic framework [18] [21]. The sensitivity to elevated temperatures and humidity necessitates storage under controlled environmental conditions with protection from light and moisture [30] [33].
Table 4: Rosiptor Thermal Properties and Stability Parameters
Property | Value | Analytical Method |
---|---|---|
Powder Stability (-20°C) | 3 years | Stability testing |
Powder Stability (4°C) | 2 years | Stability testing |
Solution Stability (-80°C) | 2 years | Stability testing |
Solution Stability (-20°C) | 1 year | Stability testing |
Predicted Boiling Point | 451.6 ± 45.0°C | Computational prediction |
Flash Point | 226.9 ± 28.7°C | Calculated |
Vapor Pressure (25°C) | 0.0 ± 2.5 mmHg | Predicted |
Density | 1.1 ± 0.1 g/cm³ | Calculated |